molecular formula C32H28N2O9 B12400873 [(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

Cat. No.: B12400873
M. Wt: 584.6 g/mol
InChI Key: YUMCRUPNMSNHRW-HTNXJRNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with a molecular formula of C27H22O8 This compound is characterized by its unique structure, which includes multiple benzoyloxy groups and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to control temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate stands out due to its specific stereochemistry and the presence of multiple functional groups.

Properties

Molecular Formula

C32H28N2O9

Molecular Weight

584.6 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39)/t24-,25?,30-,32+/m1/s1

InChI Key

YUMCRUPNMSNHRW-HTNXJRNASA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@](C([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.